N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide involves multiple steps. One common approach is to start with the cyclization of a suitable precursor to form the tricyclic core. This is followed by the introduction of the sulfonamide group through sulfonylation reactions. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and the temperature and pressure conditions are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological context in which it is studied. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonyl chloride
- N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Uniqueness
N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide is unique due to its specific cyclopentyl and ethyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or improve its stability under various conditions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H20N2O3S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-2-20-15-10-11-16(24(22,23)19-12-6-3-4-7-12)13-8-5-9-14(17(13)15)18(20)21/h5,8-12,19H,2-4,6-7H2,1H3 |
InChI Key |
FOUVRVROXNFCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCCC4)C=CC=C3C1=O |
Origin of Product |
United States |
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